6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest in scientific research, particularly in medicinal chemistry, due to its potential biological activity. It serves as a core structure or scaffold for developing novel compounds with potential therapeutic applications. [, , ]
Several synthetic routes have been explored for 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one and its derivatives. One common approach involves the reaction of 5-methylpyrazol-3-amine with unsaturated arylaliphatic carboxylic acid derivatives. [] Another method involves the cyclization of appropriately substituted pyrazole intermediates. [] Specific reaction conditions, reagents, and catalysts vary depending on the desired derivative and substitution pattern.
For example, the synthesis of 5-alkyl-2-ferrocenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives involved a multistep process: [, ]
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one comprises a fused pyrazole and piperazine ring system. Structural analysis of a derivative, 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, revealed that the dihedral angles between the planes of the benzene rings and the pyrazole ring are 16.05° and 84.84°. The six-membered heterocyclic ring adopts a conformation close to a screw-boat. Crystal packing in this derivative is stabilized by weak intermolecular C-H⋯O interactions and C-H⋯π interactions. []
Some derivatives have been identified as negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 2 (mGluR2). [, , ] NAMs bind to an allosteric site on the receptor, distinct from the glutamate binding site, and modulate the receptor's activity. In the case of mGluR2, NAMs decrease receptor activity, potentially offering therapeutic benefits for neurological and psychiatric disorders. [, , ]
Other derivatives, such as 5-Alkyl-2-ferrocenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, have demonstrated anticancer activity by inhibiting the growth of lung cancer cells through the induction of apoptosis. [, ] The exact mechanisms underlying this activity are still under investigation.
Medicinal Chemistry: 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one serves as a versatile scaffold in medicinal chemistry for designing and synthesizing novel compounds with potential therapeutic applications. [, , ]
Pharmacology: Derivatives of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, such as those acting as mGluR2 NAMs, are valuable tools for investigating the pharmacological effects of modulating mGluR2 activity. This research aids in understanding the role of mGluR2 in various physiological and pathological processes. [, , , ]
Oncology: The anticancer activity observed in certain 5-alkyl-2-ferrocenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives highlights the potential of this scaffold in developing novel anticancer agents. [, ]
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4